molecular formula C26H24CoI2P2 B1625146 Diiodo(bis(diphenylphosphino)ethane)cobalt(II) CAS No. 34775-39-8

Diiodo(bis(diphenylphosphino)ethane)cobalt(II)

Cat. No. B1625146
CAS RN: 34775-39-8
M. Wt: 711.2 g/mol
InChI Key: FLTZQBPRANWICZ-UHFFFAOYSA-L
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Description

Diiodo(bis(diphenylphosphino)ethane)cobalt(II), also known as DIPE-Co-II, is a coordination compound of cobalt and two diphenylphosphinoethane ligands. It is a powerful catalyst for a variety of organic transformations, including oxidation and reduction reactions, as well as condensation and cyclization reactions. It is also used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. The unique properties of DIPE-Co-II make it an attractive choice for a wide range of applications.

Scientific Research Applications

Cobalt-catalyzed Cross Addition Reactions

Diiodo(bis(diphenylphosphino)ethane)cobalt(II) complexes have been effectively employed in cobalt-catalyzed cross-addition reactions. For instance, the cobalt-catalyzed cross addition of silylacetylenes to internal alkynes, using a CoCl2·6H2O/Zn reagent and 1,2-bis(diphenylphosphino)ethane (dppe) as a ligand, has demonstrated highly regioselective outcomes. This reaction is notable for its ability to proceed in a highly regioselective manner with unsymmetrical internal alkynes, showcasing the complex's utility in synthesizing diverse organic compounds (Sakurada, Sugiyama, & Okamoto, 2013).

Cobalt-catalyzed Heck-type Reactions

Similarly, diiodo(bis(diphenylphosphino)ethane)cobalt(II) has facilitated cobalt-catalyzed Heck-type reactions. A specific study highlighted its use in alkylating styrenes with various alkyl halides to yield beta-alkylstyrenes, suggesting a radical mechanism for the alkylation reaction. This exemplifies the complex's role in enabling versatile bond-forming processes that are pivotal in organic synthesis (Ikeda, Nakamura, Yorimitsu, & Oshima, 2002).

Hydroformylation in Ionic Liquids

The application of diiodo(bis(diphenylphosphino)ethane)cobalt(II) extends to the biphasic hydroformylation of olefins in ionic liquids, providing a green chemistry perspective. It serves as an efficient ligand, enabling high catalyst activity and selectivity with minimal catalyst leaching. This research underscores the potential for sustainable industrial processes that leverage the unique properties of ionic liquids and cobalt-phosphine catalysts (Brasse, Englert, Salzer, Waffenschmidt, & Wasserscheid, 2000).

Thermodynamic Characterization

Further studies have provided a comprehensive thermodynamic characterization of cobalt-hydride complexes, including those with bis(diphenylphosphino)ethane ligands. These findings are crucial for understanding the fundamental aspects of metal-hydride bonding, which is essential for the design and optimization of catalytic processes (Ciancanelli, Noll, Dubois, & Dubois, 2002).

Catalytic Synthesis of Thiobutyrolactones

Additionally, the complex's utility is demonstrated in the catalytic synthesis of thiobutyrolactones, showcasing its ability to catalyze CO insertion into the C-S bond of thietanes. This highlights its versatility in facilitating carbon-sulfur bond transformations, an area of significant interest in synthetic chemistry (Furuya, Tsutsuminai, Nagasawa, Komine, Hirano, & Komiya, 2003).

Safety And Hazards

This chemical is considered hazardous by the OSHA Hazard Communication Standard. It may cause skin corrosion/irritation and serious eye damage/irritation. Additionally, it poses a risk to the respiratory system .

Future Directions

Research on this compound could explore its applications in sustainable catalysis, optimization of reaction conditions, and development of more efficient synthetic methodologies .

properties

IUPAC Name

diiodocobalt;2-diphenylphosphanylethyl(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24P2.Co.2HI/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;;2*1H/q;+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTZQBPRANWICZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Co](I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24CoI2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457138
Record name Diiodo(bis(diphenylphosphino)ethane)cobalt(II)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

711.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diiodo(bis(diphenylphosphino)ethane)cobalt(II)

CAS RN

34775-39-8
Record name Diiodo(bis(diphenylphosphino)ethane)cobalt(II)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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